5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt
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Overview
Description
5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt is a complex organic compound known for its fluorescent properties. It is widely used in scientific research, particularly in the fields of chemistry and biology, due to its ability to act as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt involves multiple steps. The process typically starts with the preparation of the indole derivatives, followed by the introduction of the carboxy and sulfobutyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to changes in its fluorescent properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for detecting reactive oxygen species (ROS) and other analytes.
Biology: The compound is used in cell imaging and tracking studies, as it can penetrate cell membranes and fluoresce under specific conditions.
Medicine: It is employed in diagnostic assays and therapeutic research, particularly in studying oxidative stress and related diseases.
Industry: The compound is used in the development of fluorescent dyes and sensors for various applications.
Mechanism of Action
The mechanism of action of 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt involves its ability to fluoresce upon interaction with specific molecules or conditions. The compound’s molecular structure allows it to absorb light at certain wavelengths and emit light at different wavelengths, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with ROS and other reactive species, leading to changes in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate: Another fluorescent probe used for detecting ROS.
2′,7′-Dichlorofluorescin Diacetate: A compound with similar applications in fluorescence-based assays.
5(6)-Carboxyfluorescein diacetate: Used in cell imaging and tracking studies.
Uniqueness
5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt stands out due to its specific structural features that enhance its fluorescent properties and its ability to penetrate cell membranes. These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Properties
Molecular Formula |
C37H43N2NaO10S2 |
---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
sodium;4-[(2Z)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
RKUODBYIZYLIDP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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